tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Description
Chemical Structure and Properties tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride (CAS: 2202948-67-0) is a piperidine derivative with a molecular formula of C₁₂H₂₄N₂O₂·ClH and a molecular weight of 264.8 g/mol. The compound features a tert-butyl carbamate group at position 1, an amino group at position 4, and two methyl substituents at position 2 of the piperidine ring. Its hydrochloride salt form enhances solubility in polar solvents, such as water or methanol, and stability under standard storage conditions (recommended storage at -80°C for 6 months or -20°C for 1 month).
Applications
This compound is primarily used as a building block in organic synthesis and pharmaceutical research, particularly in the development of small-molecule drugs targeting neurological or metabolic disorders. Its structural rigidity and functional groups make it suitable for derivatization into more complex scaffolds.
Properties
IUPAC Name |
tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5;/h9H,6-8,13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSWJPMLPWLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₅ClN₂O₂
- Molecular Weight : 264.79 g/mol
- CAS Number : 2202948-67-0
- Purity : ≥98% .
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within biological pathways. The amino group in its structure enhances its potential to bind with neurotransmitter receptors, making it a candidate for neuropharmacological research. Its mechanism typically involves:
- Receptor Binding : Interaction with neurotransmitter receptors may lead to modulation of signaling pathways.
- Enzyme Modulation : The compound can influence enzyme activity, which might be relevant in therapeutic contexts for various diseases .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Neuropharmacological Effects : Potential modulation of neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest possible applications in cancer treatment through targeted action on tumor cells .
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
-
Neuropharmacology Study :
- Objective : To evaluate the compound's effect on neurotransmitter release.
- Findings : The compound enhanced the release of certain neurotransmitters in vitro, indicating potential as a treatment for neurological disorders .
- Antitumor Research :
- Enzyme Interaction Analysis :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Selected Piperidine Derivatives
Key Differences and Implications
Functional Group Variations: The amino group in the target compound vs. the ketone group in CAS 190906-92-4 significantly alters reactivity. Amino groups enable nucleophilic substitution or condensation reactions, whereas ketones are electrophilic and participate in aldol additions. The trifluoromethyl group in CAS 1402047-77-1 enhances lipophilicity and metabolic stability, making it more suitable for blood-brain barrier penetration in CNS drug development.
Solubility and Stability: Hydrochloride salts (e.g., target compound and CAS 1998216-09-3) exhibit higher aqueous solubility than non-ionic analogs (e.g., CAS 156185-63-6). Compounds with hydroxyl groups (e.g., CAS 156185-63-6) require stringent storage (e.g., inert atmosphere) to prevent oxidation, unlike the more stable hydrochloride forms.
Branched aminoethyl substituents (CAS 1998216-09-3) may influence chiral resolution in asymmetric synthesis.
Table 2: Collision Cross-Section (CCS) Data for Mass Spectrometry Comparison
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 229.19106 | 154.9 |
| [M+Na]⁺ | 251.17300 | 163.0 |
| [M-H]⁻ | 227.17650 | 154.8 |
Note: CCS data for the target compound suggest a compact conformation, likely due to intramolecular hydrogen bonding between the amino and carbamate groups. Similar analogs with bulkier substituents (e.g., trifluoromethyl) may exhibit larger CCS values.
Research and Commercial Considerations
- Suppliers: The target compound is widely available from >20 global suppliers, including Combi-Blocks Inc. and Chinese manufacturers like Chengdu Tongchuangyuan Pharmaceutical.
- Literature Gaps : While collision cross-section data exist for the target compound, analogs such as CAS 156185-63-6 lack published CCS or crystallographic data, highlighting opportunities for further characterization.
Preparation Methods
Synthesis of 2,2-dimethylpiperazine
2,2-dimethylpiperazine is a crucial intermediate in synthesizing more complex compounds. It can be transformed into tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate through reaction with di-tert-butyl dicarbonate and subsequent addition of DL-tartaric acid.
Scheme 1: Synthesis of tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate from 2,2-dimethylpiperazine
- Step 1: Isobutyraldehyde reacts with ammonia.
- Step 2: Hydrogenation follows.
- Step 3: The product undergoes optional distillation, resulting in pure 2,2-dimethylpiperazine.
- Step 4: The distilled or crude 2,2-dimethylpiperazine mixes with a suitable acid to create a 2,2-dimethylpiperazine salt.
- Step 5: 2,2-dimethylpiperazine transforms into tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate via reaction with di-tert-butyl dicarbonate and addition of DL-tartaric acid.
Scheme 2: Alternative Synthesis of 2,2-dimethylpiperazine
In a modified approach, 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane replaces isobutyraldehyde as the starting material.
Preparation of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a reagent used in the preparation of tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate.
Table 1: Preparation of tert-Butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate
| Yield | Reaction Conditions | |
|---|---|---|
| Step 1 | 84% | Reactants: 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, tert-Butyl(4-methanesulfonyloxy)piperidine-1-carboxylate, potassium carbonate.Solvent: ethanol and water.Conditions: Reflux for 16.5 hours. |
| Alternative route with compound 7 and 8 | 60% | Reactants: compound 7, compound 8 and CsF. Solvent: DMA. Conditions: 85 °C for 12h with multiple additions of compound 8 and CsF at 2, 4 and 6-hour intervals. |
| Alternative route | 58% | Reactants: 4- (3-CHLORO-2-FLUOROANILINO)-6-HYDROXY-7-METHOXYQUINAZOLINE, tert-Butyl (4-methanesulfonyloxy) piperidine-1- carboxylate and cesium fluoride. Solvent: DMA. Conditions: 85C for 18 hours with multiple additions of tert-butyl 4-METHANESULFONYLOXYPIPERIDINE-1-CARBOXYLATE and cesium fluoride at intervals. |
| 97% | Reactants: 4,5-dibromo-2H-l,2,3-triazole, tert-butyl 4- (methylsulfonyloxy)piperidine-l -carboxylate, and cesium carbonate. Solvent: N,N-dimethylformamide. Conditions: 100 °C overnight. |
Method for preparing tert-butyl N-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
A method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves:
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride?
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and salt formation. For example:
- Step 1 : Protect the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions, often employing reagents like di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF .
- Step 2 : Introduce the 4-amino-2,2-dimethyl substituents via nucleophilic substitution or reductive amination, using precursors like 2,2-dimethyl-4-nitropiperidine followed by catalytic hydrogenation .
- Step 3 : Deprotect the Boc group using HCl in dioxane or ethyl acetate to form the hydrochloride salt. Purification via recrystallization or silica gel chromatography is critical to isolate the final product .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization) .
- Spectroscopy :
- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ ~3.0–4.0 ppm for N-CH₂ groups) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks corresponding to the molecular formula C₁₂H₂₅N₂O₂⁺·HCl (exact mass calculated: 276.17) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) can resolve stereochemical ambiguities .
Q. What are the key safety precautions for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes using an eyewash station .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in different solvent systems?
Discrepancies often arise from variations in crystallinity or hydration states. To address this:
- Solubility Profiling : Systematically test solubility in polar (water, methanol), semi-polar (ethyl acetate), and non-polar solvents (hexane) under controlled temperatures (20–50°C). Note that the hydrochloride salt typically exhibits higher aqueous solubility than the free base .
- Thermogravimetric Analysis (TGA) : Determine if hydrate formation (weight loss ~100–150°C) impacts solubility .
- Dynamic Light Scattering (DLS) : Assess particle size distribution in suspension to identify aggregation effects .
Q. What experimental strategies mitigate decomposition during long-term storage?
- Storage Conditions : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation of the amine .
- Stability Monitoring : Periodically analyze samples via HPLC and compare retention times to detect degradation products (e.g., free piperidine or tert-butanol) .
Q. How can stereochemical outcomes be controlled during derivatization reactions?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-configured precursors) to direct stereochemistry .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation or alkylation steps .
- Analytical Validation : Confirm stereochemical fidelity using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What are the implications of conflicting acute toxicity data in animal studies?
- Dose-Response Analysis : Re-evaluate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure consistency in dosing and endpoints .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., reactive aldehydes or nitrosoamines) that may explain interspecies variability .
Methodological Best Practices
Q. How should researchers optimize reaction yields for scale-up synthesis?
Q. What techniques resolve ambiguities in NMR assignments for this compound?
- 2D NMR : Utilize HSQC and HMBC to correlate proton and carbon signals, particularly for overlapping piperidine ring protons .
- Deuterium Exchange : Treat samples with D₂O to confirm exchangeable protons (e.g., NH groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
